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Compound of Interest |

1-(4-Chloro-3-fluorobenzyl)-1H-
Compound Name:
pyrazol-4-ol
CAS No.: 1696437-91-8
Cat. No.: B1411902

High-Purity Pharmacophore Intermediate for Medicinal Chemistry

Part 1: Executive Summary & Compound Identity

1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol is a specialized heterocyclic intermediate used
primarily in the development of soluble Guanylate Cyclase (sGC) stimulators and tyrosine
kinase inhibitors (e.g., c-Met, ALK). It serves as a bioisostere for phenol moieties or as a
precursor for ether-linked pharmacophores, providing a critical "hinge-binding" or "hydrophobic
pocket" interaction motif due to the specific halogenation pattern of the benzyl group.

This guide details the synthesis, physicochemical properties, and handling protocols for this
compound, derived from the commercially available 4-Chloro-3-fluorobenzyl bromide.

Chemical Identity Table
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Chemical Name

1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol

Common Synonyms

1-[(4-Chloro-3-fluorophenyl)methyl]-4-
hydroxypyrazole; 1-(4-Chloro-3-fluorobenzyl)-4-

pyrazolol

Precursor CAS (Benzyl)

206362-80-3 (4-Chloro-3-fluorobenzyl bromide)

Precursor CAS (Pyrazole)

4843-98-5 (4-Hydroxypyrazole)

Molecular Formula C10HsCIFN20
Molecular Weight 226.64 g/mol
Predicted LogP 18-21

pKa (OH group)

~9.5 (Predicted)

Appearance

Off-white to pale yellow solid

Part 2: Synthesis & Experimental Protocol

The synthesis of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol is achieved via a nucleophilic

substitution (N-alkylation) reaction. The 4-hydroxypyrazole core is amphoteric; therefore,

controlling the pH and solvent system is critical to favor N-alkylation over O-alkylation.
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Caption: Selective N-alkylation pathway using Cesium Carbonate to suppress O-alkylation side
reactions.

Detailed Protocol: N-Alkylation

Objective: Synthesize 10g of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol.

Reagents:

4-Hydroxypyrazole (CAS 4843-98-5): 3.70 g (44.0 mmol)

4-Chloro-3-fluorobenzyl bromide (CAS 206362-80-3): 9.83 g (44.0 mmol)

Cesium Carbonate (
): 21.5 g (66.0 mmol) [Alternative:

]

Dimethylformamide (DMF): 100 mL (Anhydrous)

Step-by-Step Methodology:

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen
inlet, dissolve 4-hydroxypyrazole (3.70 g) in anhydrous DMF (80 mL).

o Deprotonation: Cool the solution to 0°C in an ice bath. Add Cesium Carbonate (21.5g) ina
single portion. Stir for 30 minutes at 0°C to ensure formation of the pyrazolate anion.

o Scientific Note: Cs2CO: is preferred over K2COs due to the "Cesium Effect,” which
enhances the solubility of the base in DMF and often improves N/O selectivity ratios.

» Alkylation: Dissolve 4-Chloro-3-fluorobenzyl bromide (9.83 g) in the remaining DMF (20 mL)
and add it dropwise to the reaction mixture over 15 minutes.

o Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C).
Stir for 12—16 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]+ = 227.0).
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e Quenching: Pour the reaction mixture into ice-water (400 mL) and adjust pH to ~6—7 with 1M
HCI if necessary.

o Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 100 mL). Combine organic
layers and wash with brine (2 x 100 mL) to remove residual DMF.

» Drying & Concentration: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield a crude yellow oil/solid.

 Purification: Purify via flash column chromatography (Silica Gel, 230—400 mesh).
o Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (DCM).

o Observation: The product typically elutes after the non-polar impurities.

Final Yield: Isolate the product as an off-white solid. Expected yield: 65-75%.

Part 3: Applications in Drug Discovery

This molecule is a versatile building block. The 4-chloro-3-fluorobenzyl moiety is a privileged
substructure found in several high-affinity inhibitors, providing specific halogen-bond
interactions within the ATP-binding pocket of kinases or the heme-binding domain of sGC.

Pharmacophore Integration Workflow

1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol
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Caption: Utilization of the scaffold in diverse medicinal chemistry campaigns.

Key Structural Features:

o 4-Hydroxyl Group: Acts as a nucleophile for further derivatization (e.g., creating ether
linkages to pyridine or pyrimidine rings, common in Vericiguat-like structures).

e Benzyl Halogens (CI/F): The 4-Cl, 3-F substitution pattern is critical for metabolic stability
(blocking para-oxidation) and improving potency via lipophilic interactions.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification:

e Precursor (Benzyl Bromide): Highly corrosive and a potent lachrymator. Handle only in a
functioning fume hood.

e Product (Pyrazol-4-ol): Irritant to eyes, respiratory system, and skin.
Storage:

o Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

e The 4-hydroxy group is susceptible to oxidation; protect from light.
Self-Validating Check:

* NMR Verification: The methylene (

) protons of the benzyl group should appear as a singlet around
5.2-5.4 ppm in
-NMR (DMSO-d6).

e Mass Spec: Confirm the characteristic Chlorine isotope pattern (3:1 ratio for M and M+2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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